molecular formula C17H21N3O2S B6709130 N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide

N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide

Cat. No.: B6709130
M. Wt: 331.4 g/mol
InChI Key: QHCXFXQVSUFMBX-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a phenyl group, and a carboxamide functional group

Properties

IUPAC Name

N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12(2)15(21)18-9-6-10-19-16(22)17-20-14(11-23-17)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCXFXQVSUFMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCNC(=O)C1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.

    Introduction of the Phenyl Group: This step involves the coupling of the thiazole ring with a phenyl-containing reagent, often through a palladium-catalyzed cross-coupling reaction.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiazole derivative with an appropriate amine, such as 3-(2-methylpropanoylamino)propylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminopropyl acrylamide: A similar compound with a different functional group, used in polymer chemistry and as a monomer for the synthesis of various polymers.

    N-(3-Dimethylaminopropyl)methacrylamide: Another related compound, known for its use in the synthesis of hydrogels and other polymeric materials.

Uniqueness

N-[3-(2-methylpropanoylamino)propyl]-4-phenyl-1,3-thiazole-2-carboxamide is unique due to its combination of a thiazole ring, phenyl group, and carboxamide functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

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